molecular formula C20H16N2O2 B181065 N,N'-Diphenylterephthalamide CAS No. 7154-31-6

N,N'-Diphenylterephthalamide

Cat. No.: B181065
CAS No.: 7154-31-6
M. Wt: 316.4 g/mol
InChI Key: MXHDSBYJGVZESK-UHFFFAOYSA-N
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Description

N,N’-Diphenylterephthalamide is a phenyl-substituted terephthalamide compound known for its role as a β-nucleating agent. It has been extensively studied for its effects on the crystallization and melting behaviors of isotactic polypropylene, a widely used polymer in various industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Diphenylterephthalamide can be synthesized through the condensation reaction of terephthaloyl chloride with aniline in the presence of anhydrous benzene. The reaction typically involves dissolving terephthaloyl chloride in anhydrous benzene and adding it to a solution of aniline, followed by purification through recrystallization .

Industrial Production Methods: Industrial production methods for N,N’-Diphenylterephthalamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N,N’-Diphenylterephthalamide primarily undergoes nucleophilic substitution reactions due to the presence of amide groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with primary amines can yield various substituted terephthalamides .

Scientific Research Applications

Mechanism of Action

The mechanism by which N,N’-Diphenylterephthalamide exerts its effects involves its role as a β-nucleating agent. It promotes the formation of β-crystals in isotactic polypropylene, which enhances the polymer’s mechanical properties. The molecular targets and pathways involved include interactions with the polymer chains, facilitating the nucleation process .

Comparison with Similar Compounds

  • N,N’-Bis(2-hydroxyethyl)terephthalamide
  • N,N’-Diallylterephthalamide
  • N,N’-Dibenzylterephthalamide

Comparison: N,N’-Diphenylterephthalamide is unique due to its phenyl substitution, which provides superior β-nucleating properties compared to other terephthalamides. This makes it particularly effective in enhancing the crystallization and mechanical properties of isotactic polypropylene .

Properties

IUPAC Name

1-N,4-N-diphenylbenzene-1,4-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c23-19(21-17-7-3-1-4-8-17)15-11-13-16(14-12-15)20(24)22-18-9-5-2-6-10-18/h1-14H,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHDSBYJGVZESK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20221775
Record name N,N'-Diphenylterephthaldiamide
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Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7154-31-6
Record name N1,N4-Diphenyl-1,4-benzenedicarboxamide
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Record name Terephthalanilide
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Record name Terephthalanilide
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Record name N,N'-Diphenylterephthaldiamide
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Record name N,N'-diphenylterephthaldiamide
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Synthesis routes and methods I

Procedure details

N,N'-diphenylterephthalamide (Structure I) is synthesized from aniline and terephthaloyl chloride using acetone as a reaction media and an aqueous solution of NAOH to neutralize the HCl generated. Terephthaloyl chloride (87.2 grams, 0.43 moles) is first added to a stirred, 2-liter reaction flask containing one liter of acetone. After the terephthaloyl chloride has dissolved, aniline (80.0 grams, 0.86 moles) is added dropwise using an addition funnel over a 30 minute period. During the course of this addition, a white precipitate is formed. A 200 ml aqueous solution of NaOH (34.3 grams, 0.86 moles) is then added, also using an addition funnel, over a 30 minute period. The reaction temperature during both the aniline and NAOH addition is maintained below 35° C. by blowing air onto the outside of the reaction flask. After the NAOH addition, the reaction mixture is stirred for three hours and then vacuum filtered (filtrate pH=7). The filter cake obtained is washed with 400 ml of acetone and then added to one liter of deionized water, stirred for 15 minutes and filtered. This filter cake is washed with 500 ml of acetone and then dried in a 105° C. vacuum oven to a constant weight. This final product (114.4 grams, yield=84.2%) exhibited a sharp melting endotherm by differential scanning calorimetry (DSC) at 346° C. Also Fourier transform infrared (FTIR) analysis showed the following absorbances which are indicative of the structure for the final product: 3329 cm-1 (N-H stretch), 1528 cm-1 (Amide II band) and 1650 cm--1 (Amide I band). ##STR9##
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84.2%

Synthesis routes and methods II

Procedure details

N,N'-diphenylterephthalamide (Structure I) is synthesized from aniline and terephthaloyl chloride using acetone as a reaction media and an aqueous solution of NaOH to neutralize the HCl generated. Terephthaloyl chloride (87.2 grams, 0.43 moles) is first added to a stirred, 2-liter reaction flask containing one liter of acetone. After the terephthaloyl chloride has dissolved, aniline (80.0 grams, 0.86 moles) is added dropwise using an addition funnel over a 30 minute period. During the course of this addition, a white precipitate is formed. A 200 ml aqueous solution of NaOH (34.3 grams, 0.86 moles) is then added, also using an addition funnel, over a 30 minute period. The reaction temperature during both the aniline and NaOH addition is maintained below 35° C. by blowing air onto the outside of the reaction flask. After the NaOH addition, the reaction mixture is stirred for three hours and then vacuum filtered (filtrate pH=7). The filter cake obtained is washed with 400 ml of acetone and then added to one liter of deionized water, stirred for 15 minutes and filtered. This filter cake is washed with 500 ml of acetone and then dried in a 105° C. vacuum oven to a constant weight. This final product (114.4 grams, yield=84.2%) exhibited a sharp melting endotherm by differential scanning calorimetry (DSC) at 346° C. Also Fourier transform infrared (FTIR) analysis showed the following absorbances which are indicative of the structure for the final product: 3329 cm-1 (N--H stretch), 1528 cm-1 (Amide II band) and 1650 cm-1 (Amide I band). ##STR9##
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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